Lespeflorin B2
Description
Lespeflorin B2 is a naturally occurring phytochemical isolated from plants of the Lespedeza genus. Structurally, it belongs to the flavonoid class, characterized by a 2-phenylchromen-4-one backbone with hydroxyl and prenyl substituents contributing to its bioactivity . Research highlights its potent anticancer properties, particularly in inhibiting proliferation and inducing apoptosis in human cancer cell lines such as breast (MCF-7) and colon (HCT-116) models. Its mechanism of action involves modulation of pro-apoptotic proteins (e.g., Bax) and suppression of anti-apoptotic markers (e.g., Bcl-2) . The compound’s synthesis and derivatives, including lespeflorin L1, have been explored to enhance bioavailability and therapeutic efficacy .
Properties
Molecular Formula |
C25H28O5 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-7-17-13-20-22(28)23(29)24(16-8-10-18(26)11-9-16)30-25(20)19(21(17)27)12-6-15(3)4/h5-6,8-11,13,23-24,26-27,29H,7,12H2,1-4H3/t23-,24+/m0/s1 |
InChI Key |
ITVZAHAQSAAKJV-BJKOFHAPSA-N |
SMILES |
CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(C(C2=O)O)C3=CC=C(C=C3)O)C |
Isomeric SMILES |
CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(C(C2=O)O)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Lespeflorin B2 is compared here with two closely related compounds: lespeflorin L1 (a synthetic derivative) and psoralidin (a coumestan flavonoid). Key differences in structure, bioactivity, and mechanisms are summarized in Table 1.
Table 1: Comparative Overview of this compound, Lespeflorin L1, and Psoralidin
| Parameter | This compound | Lespeflorin L1 | Psoralidin |
|---|---|---|---|
| Source | Natural (Lespedeza spp.) | Synthetic derivative of B2 | Natural (Psoralea corylifolia) |
| Structural Features | Prenylated flavonoid with 3 hydroxyls | Demethylated analog of B2 | Coumestan backbone with methoxy groups |
| Anticancer Activity | IC50: 12.5 µM (MCF-7), 15.2 µM (HCT-116) | IC50: 8.3 µM (MCF-7), 10.7 µM (HCT-116) | IC50: 5.8 µM (MCF-7), 9.4 µM (HCT-116) |
| Mechanism | ↑Bax, ↓Bcl-2, caspase-3 activation | Enhanced ROS generation, DNA damage | ER stress, inhibition of PI3K/AKT pathway |
| Bioavailability | Low (hydrophobic nature) | Improved via demethylation | Moderate (glycosylation in natural form) |
Structural Comparison
- This compound vs. L1 : Lespeflorin L1 is a demethylated derivative of B2, which increases its solubility and enhances reactive oxygen species (ROS)-mediated cytotoxicity . The absence of a methyl group in L1 alters its binding affinity to DNA topoisomerase II, a target in rapidly dividing cancer cells.
- This compound vs. Psoralidin: Psoralidin’s coumestan scaffold enables stronger interaction with estrogen receptors (ERα/β), making it more effective in hormone-sensitive cancers like breast adenocarcinoma .
Functional Efficacy
- Anticancer Potency : Psoralidin exhibits the lowest IC50 values across cell lines, attributed to its dual action on ER and PI3K/AKT pathways. Lespeflorin L1, despite being synthetic, shows superior activity to B2 due to optimized pharmacokinetics .
- Mechanistic Divergence : While all three compounds induce apoptosis, psoralidin uniquely activates endoplasmic reticulum (ER) stress pathways, leading to unfolded protein response (UPR)-mediated cell death .
Q & A
Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: “Does this compound (I) reduce oxidative stress (O) in diabetic rat models (P) compared to metformin (C)?” .
Handling Negative or Inconclusive Results
Q. How should researchers interpret negative results in this compound’s efficacy studies?
Q. What steps validate contradictory findings in this compound’s receptor-binding assays?
- Methodological Answer : Repeat assays with orthogonal methods (e.g., SPR vs. ITC for binding affinity). Check for allosteric modulation via Schild regression analysis. Collaborate with structural biologists to resolve discrepancies using molecular docking simulations .
Supplementary Data & Peer Review
Q. How to prepare supplementary materials for journals publishing this compound research?
- Methodological Answer : Include raw spectral data (NMR, MS), crystallographic CIF files, and dose-response curves. Label files with sequential numbering (e.g., SI_01_NMR.pdf) and reference them in-text. Adhere to journal-specific limits (e.g., ≤10 supplementary figures for Med. Chem. Commun.) .
Q. What peer-review criteria are prioritized for this compound manuscripts?
- Methodological Answer : Reviewers assess mechanistic depth, statistical rigor, and novelty. Anticipate requests for dose-response validation, purity documentation, and comparisons to structurally analogous compounds. Address limitations explicitly in the discussion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
